molecular formula C24H24N2O2 B11487230 N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide

N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide

Cat. No.: B11487230
M. Wt: 372.5 g/mol
InChI Key: QJEJEEINLGDCRW-UHFFFAOYSA-N
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Description

N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a carbazole moiety, which is known for its electron-rich properties, making it useful in electronic and photonic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide typically involves the following steps:

    Formation of the Carbazole Intermediate: The carbazole moiety is synthesized through a series of reactions starting from aniline derivatives. This involves cyclization reactions under acidic or basic conditions.

    Attachment of the Propyl Chain: The carbazole intermediate is then reacted with a propyl halide in the presence of a base to form the N-(3-(9H-carbazol-9-yl)propyl) intermediate.

    Formation of the Benzamide Moiety: The final step involves the reaction of the N-(3-(9H-carbazol-9-yl)propyl) intermediate with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.

Major Products

    Oxidation: Carbazole-3,6-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the carbazole moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can interact with cellular proteins, affecting various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(9H-carbazol-9-yl)propyl)methacrylamide
  • N-(3-(9H-carbazol-9-yl)propyl)benzamide
  • N-(3-(9H-carbazol-9-yl)propyl)-4-methoxybenzamide

Uniqueness

N-[3-(9H-carbazol-9-yl)propyl]-2-methoxy-3-methylbenzamide is unique due to the presence of both the carbazole and benzamide moieties, which confer distinct electronic and photonic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic electronic devices.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(3-carbazol-9-ylpropyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C24H24N2O2/c1-17-9-7-12-20(23(17)28-2)24(27)25-15-8-16-26-21-13-5-3-10-18(21)19-11-4-6-14-22(19)26/h3-7,9-14H,8,15-16H2,1-2H3,(H,25,27)

InChI Key

QJEJEEINLGDCRW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42)OC

Origin of Product

United States

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